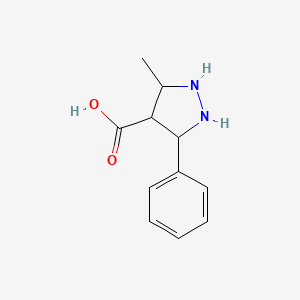
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position, along with a carboxylic acid group at the 4-position. Pyrazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpyrazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
化学反应分析
Types of Reactions
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted pyrazolidine derivatives.
科学研究应用
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Methyl-5-phenylpyrazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and application .
相似化合物的比较
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar in structure but contains an isoxazole ring instead of a pyrazolidine ring.
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: Contains a pyrazole ring instead of a pyrazolidine ring.
Uniqueness
3-Methyl-5-phenylpyrazolidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a pyrazolidine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-methyl-5-phenylpyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,1H3,(H,14,15) |
InChI 键 |
MBNAZPAVMCTWSU-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(NN1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















